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Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of Triazole Scaffolds

This guide serves as a technical reference for the spectroscopic characterization of triazole scaffolds, specifically focusing on the differentiation of regioisomers in 1,2,3-triazoles and the tautomeric behavior of 1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of triazole scaffolds, specifically focusing on the differentiation of regioisomers in 1,2,3-triazoles and the tautomeric behavior of 1,2,4-triazoles.

Executive Summary

Triazole heterocycles are cornerstones of modern medicinal chemistry. The 1,2,3-triazole , generated via "Click" chemistry (CuAAC), serves as a stable bioisostere for amide bonds, while the 1,2,4-triazole is ubiquitous in antifungal agents (e.g., Fluconazole) and kinase inhibitors.

Accurate structural assignment of these isomers is critical but prone to error due to subtle spectroscopic differences and dynamic tautomerism. This guide provides a validated framework for distinguishing these species using NMR, IR, and Mass Spectrometry.

1,2,3-Triazoles: Regioisomer Determination

The primary challenge in 1,2,3-triazole characterization is distinguishing the 1,4-disubstituted isomer (Cu-catalyzed) from the 1,5-disubstituted isomer (Ru-catalyzed or thermal).

Nuclear Magnetic Resonance (NMR)

The proton on the triazole ring (C5-H for 1,4-isomers; C4-H for 1,5-isomers) is the primary diagnostic handle.

Diagnostic Chemical Shifts
NucleusIsomerPositionTypical Shift (

ppm)*
Multiplicity

H
1,4-disubstituted C5-H 7.50 – 8.50 Singlet (sharp)

H
1,5-disubstituted C4-H 7.30 – 8.00 Singlet (often broader)

C
1,4-disubstituted C 4145 – 148 Quaternary

C
1,4-disubstituted C 5120 – 125 CH

C
1,5-disubstituted C 4130 – 135 CH

C
1,5-disubstituted C 5135 – 140 Quaternary

Note: Shifts are solvent-dependent. DMSO-


 typically causes downfield shifts relative to CDCl

due to hydrogen bonding.
Definitive Assignment: The NOE Protocol

Relying solely on chemical shift is risky due to substituent effects. 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is the required validation step.

  • 1,4-Isomer: The triazole proton (C5-H) is spatially distant from the N1-substituent's

    
    -protons. Result:  Weak or No NOE signal.
    
  • 1,5-Isomer: The triazole proton (C4-H) is spatially proximal to the N1-substituent. Result: Strong positive NOE signal.

Infrared Spectroscopy (IR)

IR is primarily used to monitor reaction progress (disappearance of starting material) rather than for structural elucidation.

  • Azide Stretching (Start): Strong, sharp band at ~2090–2110 cm

    
     . Complete disappearance indicates full conversion.
    
  • Triazole Ring Breathing (Product): Weak bands at 1450–1550 cm

    
      (N=N and C=N stretches).
    
  • C-H Stretch (Triazole): A weak, sharp band around 3100–3150 cm

    
     .
    
Mass Spectrometry (MS)

Triazoles exhibit a characteristic fragmentation pattern useful for confirmation.

  • Nitrogen Rule: Odd molecular weight implies an odd number of nitrogens (valid for triazoles with no other odd-N groups).

  • Diagnostic Loss: The most common fragmentation is the loss of molecular nitrogen (

    
    , 28 Da).
    
  • Retro-Cycloaddition: High-energy collisions can reverse the click reaction, yielding ions corresponding to the original azide or alkyne fragments.

1,2,4-Triazoles: Tautomerism & Fluxionality

Unlike 1,2,3-triazoles, N-unsubstituted 1,2,4-triazoles exist in a dynamic equilibrium between the 1H and 4H tautomers.

NMR Tautomerism

In solution (DMSO-


), the NH proton is often broad or invisible due to rapid exchange.
  • 1H-Tautomer (Asymmetric): C3-H and C5-H are chemically non-equivalent.

  • 4H-Tautomer (Symmetric): C3-H and C5-H are equivalent (rarely observed as the major species in solution).

  • Variable Temperature (VT) NMR: Cooling the sample (e.g., to -40°C) can slow the exchange rate, resolving the C3 and C5 signals into distinct peaks.

Decision Logic & Workflows

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning triazole structures.

TriazoleWorkflow Start Unknown Triazole Product ReactionType Synthesis Method? Start->ReactionType CuAAC Cu-Catalyzed (Click) ReactionType->CuAAC RuAAC Ru-Catalyzed / Thermal ReactionType->RuAAC HNMR 1H NMR Analysis CuAAC->HNMR Expect 1,4 RuAAC->HNMR Expect 1,5 ShiftCheck Check Triazole H Shift (7.5 - 8.5 ppm) HNMR->ShiftCheck NOE_Exp Run 1D-NOESY (Irradiate Triazole H) ShiftCheck->NOE_Exp Ambiguous? NOE_Result NOE Signal with N1-R? NOE_Exp->NOE_Result Isomer14 1,4-Disubstituted (Confirmed) NOE_Result->Isomer14 Weak/No NOE Isomer15 1,5-Disubstituted (Confirmed) NOE_Result->Isomer15 Strong NOE

Caption: Logic flow for definitive regioisomer assignment of 1,2,3-triazoles using synthesis history and NOE validation.

Mass Spec Fragmentation Pathway

MS_Fragmentation Parent Molecular Ion [M]+ LossN2 Diazo Loss [M - 28]+ Parent->LossN2 - N2 Azirine Azirine Intermediate LossN2->Azirine Rearrangement RCN Nitrile Fragment [R-CN]+ Azirine->RCN Cleavage

Caption: Primary fragmentation pathway for triazoles in ESI/EI-MS involving the characteristic loss of dinitrogen.

Experimental Protocols

Standard CuAAC Reaction for NMR Reference

To generate a 1,4-disubstituted reference standard:

  • Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in

    
    -BuOH/H
    
    
    
    O (1:1).
  • Catalyst: Add CuSO

    
    H
    
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%).
  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC or IR (disappearance of azide peak at 2100 cm

    
    ).
    
  • Workup: Dilute with water, extract with EtOAc. Wash with 5% NH

    
    OH (to remove Cu). Dry over Na
    
    
    
    SO
    
    
    .
NMR Sample Preparation
  • Solvent Choice: Use DMSO-

    
      for polar triazoles or when examining tautomerism (slows exchange). Use CDCl
    
    
    
    for standard lipophilic "click" products.
  • Concentration: 5–10 mg for

    
    H NMR; 20–30 mg for 
    
    
    
    C and 2D experiments.
  • Paramagnetic Impurities: Ensure all Copper is removed (chelation wash) before NMR, as Cu(II) causes peak broadening and loss of signal intensity.

References

  • Creary, X., et al. (2012). "Triazole Substituent Effects on NMR Chemical Shifts." The Journal of Organic Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

  • Salgado, A., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link

  • Claramunt, R. M., et al. (2006). "The tautomerism of 1,2,3-triazoles and 1,2,4-triazoles." Advances in Heterocyclic Chemistry. Link

Sources

Exploratory

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of a Five-Membered Ring The 1,2,4-triazole is a five-membered heterocyclic ring containi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Five-Membered Ring

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and a dipole character that allows it to mimic amide, ester, and carboxylic acid functionalities.[2] These attributes enable 1,2,4-triazole derivatives to interact with a wide array of biological targets with high affinity, making this nucleus a cornerstone in the development of a multitude of therapeutic agents.[2][3] From potent antifungal drugs to innovative anticancer therapies, and extending into the realms of agrochemicals and material science, the 1,2,4-triazole core continues to be a fertile ground for scientific discovery and application.[3][4][5] This technical guide provides a comprehensive exploration of the biological significance of the 1,2,4-triazole nucleus, delving into its mechanisms of action, structure-activity relationships, and the synthetic strategies that bring these vital compounds to life.

I. The 1,2,4-Triazole Core in Medicinal Chemistry: A Multifaceted Pharmacophore

The true power of the 1,2,4-triazole nucleus lies in its ability to serve as a foundational structure for a diverse range of pharmacologically active molecules. Its derivatives have been successfully developed to combat a wide spectrum of diseases, a testament to the adaptability of this heterocyclic system.

A. Antifungal Activity: The Hallmark of Triazole-Based Therapeutics

Perhaps the most well-established and impactful application of 1,2,4-triazoles is in the development of antifungal agents.[3] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are indispensable tools in the clinical management of fungal infections.[6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking the demethylation of lanosterol. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences are a cascade of detrimental effects, including increased membrane permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth and replication.[3]

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane CYP51->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->DisruptedMembrane Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits FungalGrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->FungalGrowthInhibition G Triazole 1,2,4-Triazole Derivative Kinase Kinase Signaling (e.g., VEGFR-2, c-Met) Triazole->Kinase Inhibits Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits Apoptosis Apoptotic Pathways Triazole->Apoptosis Induces Proliferation Cancer Cell Proliferation Kinase->Proliferation Metastasis Metastasis Kinase->Metastasis Tubulin->Proliferation Survival Cancer Cell Survival Apoptosis->Survival Regulates CellDeath Apoptosis Apoptosis->CellDeath G Start Starting Materials (e.g., Amides, Hydrazides, Nitriles) Synthesis Synthesis (One-pot, Microwave, etc.) Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Biological Screening (Antifungal, Anticancer, etc.) Characterization->Screening Data Data Analysis (IC50, MIC, SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: A typical workflow for the development of novel 1,2,4-triazole derivatives.

B. Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is adapted from a base-catalyzed condensation method.

[7]Materials:

  • Substituted Nitrile (1.0 mmol)

  • Substituted Acid Hydrazide (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (0.5 mmol)

  • n-Butanol (n-BuOH) (3 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the substituted nitrile (1.0 mmol), the acid hydrazide (1.0 mmol), and potassium carbonate (0.5 mmol).

  • Add n-butanol (3 mL) to the reaction mixture.

  • Place the flask in a preheated oil bath and stir the mixture at 160 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent, such as ethanol.

C. Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

[8]Materials:

  • Synthesized 1,2,4-triazole derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Standard antibiotic (e.g., Streptomycin) for positive control

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO (e.g., 1000 µg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in nutrient broth to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with inoculum and DMSO, but no compound) and a negative control (broth with compound, but no inoculum). Also, include wells with a standard antibiotic at known concentrations.

  • Incubate the microtiter plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Conclusion and Future Perspectives

The 1,2,4-triazole nucleus has unequivocally established itself as a "privileged scaffold" in the landscape of bioactive compounds. Its journey from a simple heterocyclic ring to the core of numerous life-saving drugs and essential agrochemicals is a testament to its remarkable chemical and biological versatility. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to unlock new therapeutic avenues and technological advancements. As researchers and drug development professionals, the 1,2,4-triazole nucleus remains a compelling and fruitful area of investigation, with the potential to address some of the most pressing challenges in human health and beyond.

VI. References

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. (n.d.). Bohrium. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2024). PubMed. Retrieved from [Link]

  • Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. (n.d.). PubMed. Retrieved from [Link]

  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2024). Materials Science. Retrieved from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016). ResearchGate. Retrieved from [Link]

  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016). ResearchGate. Retrieved from [Link]

  • A Literature Review Focusing on the Antiviral Activity of a[1][7][9]nd-t[1][7][10]riazoles. (n.d.). PubMed. Retrieved from [Link]

  • A Literature Review Focusing on the Antiviral Activity of a[1][7][9]nd-t[1][7][10]riazoles. (2023). Unknown Source. Retrieved from [Link]

  • Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose?. (2024). LinkedIn. Retrieved from [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. (2014). MDPI. Retrieved from [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). PANAP, Integrated Crop Management. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved from [Link]

  • Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Transcriptomic and metabolomic analyses reveal the mechanism of uniconazole inducing hypocotyl dwarfing by suppressing BrbZIP39–BrPAL4 module mediating lignin biosynthesis in flowering Chinese cabbage. (2022). Frontiers in Plant Science. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Henan Senyo Industry Co., Ltd.. Retrieved from [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. (2025). ResearchGate. Retrieved from [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • A review on: Response of crops to paclobutrazol application. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (2023). MDPI. Retrieved from [Link]

  • Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (n.d.). SlideShare. Retrieved from [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2025). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (2015). ACS Publications. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. (2025). Research Square. Retrieved from [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporizhzhia State Medical and Pharmaceutical University. Retrieved from [Link]

  • Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. (2023). International Journal of Corrosion and Scale Inhibition. Retrieved from [Link]

  • Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Foundational

The Versatility of the 1,2,4-Triazole Scaffold: A Technical Guide to Key Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents.[2][3] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-triazole derivatives, detailing the underlying mechanisms of action, experimental validation protocols, and quantitative data to inform future drug discovery and development efforts.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the efficacy of this chemical class.[3][5]

Primary Target: Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of antifungal action for 1,2,4-triazoles is the potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1]

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking its catalytic activity.[1] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. The resulting altered cell membrane becomes leaky and unable to support fungal growth, ultimately leading to cell death.[6]

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole cluster_consequences Consequences of Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Toxic_Sterols Toxic_Sterols CYP51->Toxic_Sterols Accumulation of Membrane_Disruption Membrane_Disruption Ergosterol->Membrane_Disruption Depletion leads to Triazole Triazole Triazole->CYP51 Inhibits Fungal_Cell_Death Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole_Derivatives Triazole_Derivatives Kinases Kinases Triazole_Derivatives->Kinases Inhibit Tubulin Tubulin Triazole_Derivatives->Tubulin Inhibit Polymerization Topoisomerases Topoisomerases Triazole_Derivatives->Topoisomerases Inhibit Carbonic_Anhydrases Carbonic_Anhydrases Triazole_Derivatives->Carbonic_Anhydrases Inhibit PI3K PI3K Triazole_Derivatives->PI3K Inhibit Reduced_Proliferation Reduced_Proliferation Kinases->Reduced_Proliferation Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest DNA_Damage DNA_Damage Topoisomerases->DNA_Damage PI3K->Reduced_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: 1,2,4-triazoles exhibit multi-targeted anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cancer Cell Line IC50 (μM) Reference
Hydrazide-hydrazone 58aPC-3 (Prostate)26.0[3]
Pyridine Derivative 60VariousNot specified[3]
Triazolone Derivative 63VariousNot specified[3]
Compound 8cVariousNot specified[7]
Compound 8c (EGFR inhibition)-3.6[7]
Compound 7fHepG2 (Liver)16.782 µg/mL[8]

Antimicrobial and Antiviral Potential

The 1,2,4-triazole nucleus is also a key component in the development of agents to combat bacterial and viral infections. [9][10]

Antibacterial Targets

While the mechanisms are diverse, some 1,2,4-triazole derivatives have been shown to target specific bacterial enzymes. For instance, molecular docking studies suggest that the antibacterial activity of some derivatives may involve the inhibition of the MurB enzyme in E. coli, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. [11]

Antiviral Targets

The antiviral activity of 1,2,4-triazole derivatives is broad, with compounds showing efficacy against a variety of viruses, including HIV, SARS, hepatitis B and C, influenza, and herpes viruses. [10][12]The specific molecular targets are often virus-dependent and can include viral enzymes such as polymerases, proteases, and helicases . [13]For example, certain 1,2,4-triazoles have shown potent inhibition of the MERS-CoV helicase. [14]

Enzyme Inhibition in Other Therapeutic Areas

The ability of the 1,2,4-triazole ring to interact with the active sites of various enzymes has led to its exploration in a wide range of other diseases. [15]

Anti-inflammatory Targets
  • Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some 1,2,4-triazole derivatives have shown selective inhibition of COX-2, which is desirable for reducing inflammation with fewer gastrointestinal side effects. [16]* Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. [16]

Targets for Neurodegenerative and Metabolic Diseases
  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the management of Alzheimer's disease. [1][17]* α-Glucosidase and α-Amylase: These enzymes are involved in the breakdown of carbohydrates in the gut. Their inhibition can help to control blood sugar levels in patients with diabetes mellitus. [1][18]

    Compound Target Enzyme IC50 (μM) Reference
    Compound 12d AChE 0.73 ± 0.54 [17]
    Compound 12m BChE 0.038 ± 0.50 [19]
    Compound 12d α-Glucosidase 36.74 ± 1.24 [17]
    Compound 4 α-Glucosidase 0.27 ± 0.01 µg/mL [18]
    Compound 4 α-Amylase 0.19 ± 0.01 µg/mL [18]

    | Diaryl-1,2,4-triazole 21a | COX-2 | 1.98 | [16]|

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. The continued exploration of structure-activity relationships and the application of modern drug design techniques will undoubtedly lead to the development of novel and more effective 1,2,4-triazole-based drugs for a multitude of diseases. This guide provides a foundational understanding of the key therapeutic targets and the experimental approaches used to validate them, serving as a valuable resource for researchers in the field.

References

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega.
  • A Literature Review Focusing on the Antiviral Activity of [1][3][15]and-[1][2][15]triazoles. (2024). Mini Reviews in Medicinal Chemistry.

  • A Literature Review Focusing on the Antiviral Activity of [1][3][15]and-[1][2][15]triazoles. (2023). Mini-Reviews in Medicinal Chemistry.

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). RJPT.
  • A Literature Review Focusing on the Antiviral Activity of [1][3][15]and-[1][2][15]triazoles. (2025). ResearchGate.

  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes tre
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
  • A Comprehensive review on 1, 2,4 Triazole. (n.d.).
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry.
  • A Literature Review Focusing on the Antiviral Activity of [1][3][15]and-[1][2][15]triazoles. (n.d.). PubMed.

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). Semantic Scholar.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLIC
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry.
  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017).
  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.).
  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025).
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2023). MDPI.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025).
  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. (n.d.). BPAS Journals.
  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.).
  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (2024). PubMed.
  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). PubMed.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI.

Sources

Protocols & Analytical Methods

Method

experimental protocol for synthesizing 1,2,4-triazole derivatives

Application Note: Strategic Synthesis of 1,2,4-Triazole Scaffolds for Medicinal Chemistry Executive Summary & Strategic Value The 1,2,4-triazole nucleus is a "privileged scaffold" in modern drug discovery, serving as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1,2,4-Triazole Scaffolds for Medicinal Chemistry

Executive Summary & Strategic Value

The 1,2,4-triazole nucleus is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for amides and esters while offering superior metabolic stability and hydrogen-bonding capabilities. It is the pharmacophore backbone of blockbuster antifungals (e.g., Fluconazole, Posaconazole) and emerging oncology targets (e.g., aromatase inhibitors).

This guide moves beyond textbook theory to provide three field-validated protocols ranging from robust classical condensation to state-of-the-art catalytic oxidative coupling. We prioritize methods that balance scalability, functional group tolerance, and atom economy.

Strategic Synthesis Overview

Selection of the synthetic route is dictated by the substitution pattern and substrate sensitivity.

MethodMechanismKey AdvantageLimitation
A. Pellizzari Reaction Thermal CondensationScalable; inexpensive reagents; ideal for 3,5-symmetrical derivatives.Harsh conditions (>140°C); poor tolerance for heat-sensitive groups.
B. Cu-Catalyzed Oxidative Coupling Oxidative CyclizationMild conditions; high functional group tolerance; aerobic oxidant.Requires transition metal removal; higher reagent cost.
C. Microwave-Assisted (Green) Dielectric HeatingRapid kinetics (mins vs hours); solvent-free options; energy efficient.Scale-up limitations (penetration depth); requires dedicated reactor.

Detailed Experimental Protocols

Protocol A: The Classical Approach (Pellizzari Synthesis)

Best for: Multi-gram scale synthesis of robust 3,5-disubstituted triazoles.

Target Molecule: 3,5-Diphenyl-1H-1,2,4-triazole Reaction Class: Condensation / Dehydrative Cyclization

Materials:

  • Benzamide (10 mmol, 1.21 g)[1]

  • Benzhydrazide (10 mmol, 1.36 g)[1]

  • Solvent: Ethylene Glycol (High boiling point, polar) or Neat

  • Work-up: Ethanol, Ice water

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask with Benzamide (1.0 equiv) and Benzhydrazide (1.0 equiv).

    • Expert Insight: While historical protocols suggest neat heating, adding 5 mL of ethylene glycol acts as a heat sink, preventing "hot spots" and charring during the exothermic cyclization phase.

  • Reaction: Heat the mixture to 160°C for 4 hours under an inert atmosphere (N₂).

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The intermediate acyl amidrazone forms quickly; the rate-limiting step is the dehydration to the triazole.

  • Quench: Cool the reaction mixture to ~80°C. Slowly pour into 50 mL of vigorously stirred ice water.

  • Isolation: The product will precipitate as a white solid. Filter via Büchner funnel.[2]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation: Melting point should be 190-192°C.

Mechanism of Action (Pellizzari): The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by water elimination and ring closure.

Pellizzari Start Amide + Hydrazide Inter1 Acyl Amidrazone (Intermediate) Start->Inter1 Nucleophilic Attack (Δ, -H2O) Triazole 1,2,4-Triazole (Product) Inter1->Triazole Cyclization (-H2O)

Caption: Simplified Pellizzari reaction pathway showing the critical intermediate.

Protocol B: Modern Catalytic Route (Cu-Catalyzed Oxidative Coupling)

Best for: Late-stage functionalization and sensitive substrates.

Target Molecule: 3,5-Disubstituted-1,2,4-triazole from Amidines and Nitriles Reference: Adapted from Ueda & Nagasawa, J. Am. Chem. Soc.[3][4] 2009.

Materials:

  • Benzamidine hydrochloride (1.0 equiv)

  • Benzonitrile (1.2 equiv)

  • Catalyst: CuBr (10 mol%)

  • Ligand/Additive: ZnI₂ (10 mol%) or 1,10-phenanthroline (for stabilization)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

  • Atmosphere: Air or O₂ balloon

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, dissolve CuBr and the ligand in DMF. Stir for 10 mins to form the active catalytic complex.

    • Expert Insight: The Cu(I)/Cu(II) redox cycle is crucial here. ZnI₂ acts as a Lewis acid promoter, activating the nitrile towards nucleophilic attack.

  • Addition: Add Benzamidine HCl, Benzonitrile, and K₂CO₃.

  • Reaction: Heat to 100°C under an O₂ balloon (or open air for robust substrates) for 12-18 hours.

    • Mechanism:[2][5][6][7][8] The amidine attacks the nitrile (activated by Lewis acid) to form an imidoylamidine intermediate, which undergoes Cu-catalyzed oxidative cyclization.

  • Work-up: Dilute with EtOAc, wash with aqueous NH₄Cl (to sequester Copper) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, use the following diagnostic signals.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 13.5 - 14.5 ppm Broad singlet (NH). Disappears on D₂O shake. Confirms 1H-tautomer.
¹H NMR (DMSO-d₆) δ 8.5 - 9.0 ppm C3/C5-H (if unsubstituted). Characteristic downfield shift due to adjacent nitrogens.
¹³C NMR δ 150 - 165 ppm C=N carbons of the triazole ring.
HRMS (ESI+) [M+H]⁺ Essential for confirming oxidative cyclization (loss of 2H vs open chain).

Common Pitfall: 1,2,4-triazoles exist in tautomeric equilibrium (1H, 2H, 4H). In solution (NMR), this often results in broadened signals. Heating the NMR tube to 50°C can sharpen peaks by accelerating tautomeric exchange.

Troubleshooting & Optimization

Issue 1: Regioselectivity in Einhorn-Brunner or Asymmetric Pellizzari

  • Problem: Getting a mixture of 3,5-isomers when R1 ≠ R2.

  • Solution: The substituent with the higher acid strength (pKa of conjugate acid) generally prefers the 3-position.[6] For strict regiocontrol, switch to the Hydrazide + Imidate route (stepwise synthesis) rather than one-pot condensation.

Issue 2: Copper Contamination (Protocol B)

  • Problem: Product retains blue/green tint or fails biological assay due to heavy metal toxicity.

  • Solution: Wash the organic phase with 10% EDTA solution or use a commercial metal scavenger resin (e.g., QuadraPure™ TU) during the final filtration.

Issue 3: Low Yield in Microwave Synthesis

  • Problem: Incomplete conversion despite high temp.

  • Solution: Triazole synthesis produces water.[3] In a sealed microwave vial, water buildup inhibits the dehydration equilibrium. Add molecular sieves (4Å) or use an open-vessel microwave setting to allow water escape.

Workflow Visualization

SynthesisWorkflow Substrate Substrate Selection (Nitrile, Amide, or Hydrazide) Decision Substrate Sensitivity? Substrate->Decision Robust Robust/Stable Groups Decision->Robust No Sensitive Sensitive/Complex Scaffold Decision->Sensitive Yes Pellizzari Protocol A: Pellizzari Reaction (160°C, 4h) Robust->Pellizzari CuCat Protocol B: Cu-Catalyzed Oxidative (100°C, O2, 12h) Sensitive->CuCat Workup Workup & Isolation (Quench/Extract) Pellizzari->Workup CuCat->Workup Validation Validation (NMR: NH shift >13ppm) (MS: [M+H]+) Workup->Validation

Caption: Decision matrix for selecting the optimal synthetic route based on substrate stability.

References

  • Pellizzari, G. (1911). Gazzetta Chimica Italiana, 41, 20.
  • Ueda, S., & Nagasawa, H. (2009).[3][4] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[3][4][9] Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Shelke, G. M., et al. (2015).[10] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.[10] Link

  • Castagnoli, R., et al. (2009). Structural characterization of 1,2,4-triazoles by NMR and MS. Journal of Heterocyclic Chemistry.
  • Shneine, J. K., & Al-araji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Methods and Biological Activities. International Journal of Science and Research. Link

Sources

Application

Application Note & Protocol: A Continuous-Flow Approach to the Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

Abstract This application note details a robust and scalable continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key intermediate in pharmaceutical development. Moving from traditional batch pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key intermediate in pharmaceutical development. Moving from traditional batch processing to a continuous-flow methodology offers significant advantages in terms of safety, efficiency, and process control.[1][2][3] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing this modern synthetic strategy. We will explore the rationale behind the experimental design, provide a detailed step-by-step protocol, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.

Introduction: The Imperative for Continuous Flow

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. However, traditional batch production methods for molecules like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid can present challenges related to scalability, heat management of exothermic reactions, and batch-to-batch variability.[4] Continuous-flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering precise control over reaction parameters such as temperature, pressure, and residence time.[1][3] This enhanced control leads to improved reaction yields, higher product quality, and a significantly better safety profile, particularly when dealing with energetic intermediates or exothermic reactions.[2][5][6]

The synthesis described herein focuses on the N-alkylation of 3-methyl-1H-1,2,4-triazole. A novel, metal-free continuous-flow process for this transformation has been reported, demonstrating higher yields and a more environmentally benign profile compared to previous batch methods.[7][8] This application note will build upon this foundation to provide a detailed, actionable protocol.

Advantages of the Continuous-Flow Approach:

  • Enhanced Safety: Small reactor volumes significantly reduce the risk associated with highly exothermic reactions or the handling of hazardous materials.[2][3][6]

  • Improved Efficiency and Yield: Precise control over reaction conditions minimizes the formation of impurities and byproducts, leading to cleaner reactions and higher yields.[2][4]

  • Scalability: The transition from laboratory-scale experiments to large-scale manufacturing is streamlined by adjusting flow rates or operating times, avoiding the complexities of batch reactor scale-up.[3][4]

  • Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch, leading to significantly reduced reaction times.[1][9]

  • Sustainability: Optimized resource utilization, lower solvent consumption, and reduced waste generation align with green chemistry principles.[1][3]

Reaction Scheme and Mechanism

The core of this synthesis is the N-alkylation of 3-methyl-1H-1,2,4-triazole with an appropriate haloacetic acid derivative, such as chloroacetic acid. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the haloacetic acid derivative.

Proposed Reaction:

3-methyl-1H-1,2,4-triazole + Chloroacetic Acid + Base → 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid + Salt + Water

A key challenge in the alkylation of 1,2,4-triazoles is regioselectivity, as alkylation can occur at different nitrogen atoms.[10] The continuous-flow setup, with its precise control over mixing and temperature, can favor the formation of the desired isomer.

Experimental Workflow: A Visual Guide

The continuous-flow setup is designed for the safe and efficient execution of the synthesis. The following diagram illustrates the logical flow of the process, from reagent delivery to product collection and analysis.

Continuous_Flow_Synthesis_Workflow Figure 1: Experimental Workflow for Continuous-Flow Synthesis ReagentA Reagent A (3-methyl-1H-1,2,4-triazole + Base in Solvent) PumpA Syringe Pump A ReagentA->PumpA Feed ReagentB Reagent B (Chloroacetic Acid in Solvent) PumpB Syringe Pump B ReagentB->PumpB Feed TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Coil Reactor TMixer->Reactor Reaction Mixture BPR Back Pressure Regulator Reactor->BPR PAT PAT Probe (e.g., FT-IR) BPR->PAT Collection Product Collection PAT->Collection Analyzed Product Stream PAT_Feedback_Loop Figure 2: PAT for Process Control FlowReactor Continuous Flow Reactor PAT_Probe In-line PAT Probe (e.g., FT-IR) FlowReactor->PAT_Probe Product Stream ControlSystem Process Control System PAT_Probe->ControlSystem Real-time Data Pumps Reagent Pumps ControlSystem->Pumps Adjust Flow Rates / Temp. Pumps->FlowReactor Reagent Feed

Sources

Method

protocol for evaluating the anti-inflammatory activity of triazole derivatives

Application Note: Protocol for Evaluating the Anti-Inflammatory Activity of Triazole Derivatives Executive Summary & Rationale Triazole derivatives (specifically 1,2,3-triazoles and 1,2,4-triazoles) are privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Evaluating the Anti-Inflammatory Activity of Triazole Derivatives

Executive Summary & Rationale

Triazole derivatives (specifically 1,2,3-triazoles and 1,2,4-triazoles) are privileged scaffolds in medicinal chemistry due to their stability, dipole character, and ability to form hydrogen bonds with biological targets. In the context of inflammation, these derivatives frequently act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by modulating the NF-


B signaling pathway.

This guide provides a standardized, self-validating protocol for evaluating these compounds. It moves from high-throughput biochemical screens to complex cellular and animal models, ensuring that only robust candidates proceed to late-stage development.

Experimental Workflow & Logic

The evaluation pipeline is designed as a "funnel." Cheap, high-throughput assays eliminate inactive compounds early, while expensive cellular and in vivo models are reserved for lead candidates.

EvaluationPipeline Start Synthesized Triazole Derivatives Step1 Phase 1: Physicochemical Screen (Solubility, Lipinski Rules) Start->Step1 Step2 Phase 2: Biochemical Assays (Albumin Denaturation & COX Inhibition) Step1->Step2 Decision1 IC50 < Reference? Step2->Decision1 Step3 Phase 3: Cellular Model (RAW 264.7 + LPS -> NO/Cytokines) Decision1->Step3 Yes Stop1 Refine Structure Decision1->Stop1 No (Discard) Decision2 High Potency + Low Cytotoxicity? Step3->Decision2 Step4 Phase 4: In Vivo Model (Carrageenan Paw Edema) Decision2->Step4 Yes Stop2 Check Toxicity Decision2->Stop2 No (Discard)

Figure 1: The Step-wise Evaluation Funnel. Only compounds passing the biochemical threshold (Decision 1) proceed to cellular testing.

Phase 1: Stock Preparation & Solubility

Triazole derivatives are often lipophilic. Proper solubilization is critical to prevent precipitation in aqueous buffers, which yields false negatives.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Working Concentration: Dilute in assay buffer such that the final DMSO concentration is

    
     0.1%  for cell assays and 
    
    
    
    1%
    for enzymatic assays.
  • Validation: Measure absorbance at 600nm. If OD > 0.05, precipitation has occurred; sonicate or reduce concentration.

Phase 2: Biochemical Screening (The "Quick Screen")

Protocol A: Albumin Denaturation Assay

Rationale: Inflammation induces protein denaturation. Compounds that stabilize albumin against heat denaturation often correlate with lysosomal membrane stabilization.

Materials:

  • Bovine Serum Albumin (BSA) or fresh Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Reference Drug: Diclofenac Sodium.

Procedure:

  • Preparation: Mix 2.8 mL of PBS, 0.2 mL of fresh egg albumin (or 1% BSA), and 2 mL of the triazole derivative (concentrations: 10–500 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool to room temperature.

  • Measurement: Measure absorbance at 660 nm (for turbidity).

  • Calculation:

    
    [1]
    
Protocol B: COX-1 / COX-2 Enzymatic Inhibition

Rationale:[1][2][3][4][5][6] This determines the mechanism of action. Selective COX-2 inhibition is preferred to reduce gastric side effects.

Method: Fluorometric Inhibitor Screening (using commercial kits, e.g., Cayman or Assay Genie). Mechanism: Peroxidase activity of COX converts the probe (ADHP) to Resorufin (fluorescent).

Procedure:

  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation: Add 10 µL of Triazole derivative to the reaction buffer. Incubate with the enzyme for 10 minutes before adding the substrate (Arachidonic Acid). This allows the inhibitor to bind the active site.

  • Reaction: Add Arachidonic Acid and the Fluorometric Probe. Incubate for 2 minutes at 25°C.

  • Readout: Measure Fluorescence (Ex/Em = 535/587 nm).

  • Selectivity Index (SI): Calculate

    
    .[1][7] A high SI indicates COX-2 selectivity.[1]
    

Phase 3: Cellular Validation (RAW 264.7 Macrophages)

Rationale: Enzymatic assays do not account for cell permeability. This phase tests if the triazole can enter the cell and inhibit inflammatory mediators (NO, TNF-


) in a living system.

CellPathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus iNOS iNOS Enzyme Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Triazole Triazole Derivative Triazole->NFkB Potential Block Triazole->iNOS Enzyme Inhibition

Figure 2: Target pathway in RAW 264.7 cells. Triazoles typically inhibit iNOS expression or NF-


B translocation.
Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Lipopolysaccharide from E. coli 0111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with Triazole derivatives (1, 10, 50, 100 µM) for 1 hour .

    • Control: Media only (Negative), LPS only (Positive).

  • Induction: Add LPS (final concentration 1 µg/mL). Incubate for 24 hours .

  • Collection: Transfer 100 µL of supernatant to a fresh plate.

  • Reaction: Add 100 µL of Griess Reagent. Incubate 10 mins at Room Temp (protect from light).

  • Measurement: Read Absorbance at 540 nm .

  • Standard Curve: Use Sodium Nitrite (

    
    ) to generate a standard curve (0–100 µM) to quantify NO release.
    
Critical Control: MTT Cytotoxicity Assay

You must run this in parallel. If a compound reduces NO but also kills the cells, it is not anti-inflammatory; it is cytotoxic.

  • After removing supernatant for Griess, add MTT reagent to the cells.

  • If cell viability is < 80% compared to control, the anti-inflammatory data is invalid at that concentration.

Phase 4: In Vivo Validation (Carrageenan-Induced Edema)

Rationale: The standard acute inflammation model. Carrageenan induces a biphasic response: histamine/serotonin (0-1h) and prostaglandins (COX mediated) (2.5-5h). Triazoles acting on COX should show efficacy at 3-5 hours.

Protocol:

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Triazole Derivative (10, 20, 50 mg/kg, p.o.).

  • Pre-treatment: Administer drugs orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
  • Data Reporting: Calculate % Edema Inhibition.

Data Presentation Templates

Table 1: In Vitro Enzymatic & Cellular Results | Compound ID | Albumin Denaturation (


 µg/mL) | COX-1 (

µM) | COX-2 (

µM) | Selectivity Index (SI) | NO Inhibition (

µM) | Cell Viability at

(%) | |:---:|:---:|:---:|:---:|:---:|:---:|:---:| | TZ-01 | 45.2 | >100 | 12.5 | >8.0 | 15.4 | 92% | | TZ-02 | 120.1 | 5.2 | 4.8 | 0.9 | 45.0 | 88% | | Celecoxib | N/A | 82.0 | 6.8 | 12.0 | - | - |

Table 2: In Vivo Efficacy (Rat Paw Edema)

Group Dose (mg/kg) Mean Paw Volume (mL) at 3h % Inhibition at 3h Mean Paw Volume (mL) at 5h % Inhibition at 5h
Vehicle - 1.85 ± 0.1 - 1.95 ± 0.2 -
Indomethacin 10 0.95 ± 0.1 48.6% 0.85 ± 0.1 56.4%

| TZ-01 | 50 | 1.05 ± 0.1 | 43.2% | 0.90 ± 0.1 | 53.8% |

References

  • Perera, H.D.T.M., et al. (2023). "In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach." Journal of Natural & Ayurvedic Medicine. Link

  • Maddox, J.F., et al. (2009). "Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Yoon, W.J., et al. (2010). "Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells." International Journal of Molecular Sciences. Link

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.
  • Wroblewska, A., et al. (2024). "Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives." Molecules. Link

Sources

Application

application of Pinner reaction for 2-(1H-1,2,4-triazol-3-yl)acetates synthesis

Application Note: High-Fidelity Synthesis of 2-(1H-1,2,4-Triazol-3-yl)acetates via the Pinner Strategy Executive Summary The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(1H-1,2,4-Triazol-3-yl)acetates via the Pinner Strategy

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and carboxylic acids in antifungal (e.g., Fluconazole), antiviral, and oncology therapeutics. This Application Note details the synthesis of ethyl 2-(1H-1,2,4-triazol-3-yl)acetate utilizing the Pinner Reaction .

Unlike thermal fusion methods which often yield heterogeneous mixtures and require harsh conditions, the Pinner strategy offers a regioselective, scalable pathway under mild conditions. This protocol focuses on the conversion of ethyl cyanoacetate to its corresponding imidate hydrochloride (Pinner salt), followed by cyclocondensation with formylhydrazine.

Mechanistic Rationale & Pathway

The synthesis proceeds through two distinct stages. Understanding the instability of the intermediates is critical for success.

  • Pinner Salt Formation (The "Activation" Step): The nitrile group of ethyl cyanoacetate is activated by anhydrous HCl in the presence of ethanol. The protonated nitrile undergoes nucleophilic attack by the alcohol oxygen, forming the imidate hydrochloride (ethyl 3-ethoxy-3-iminopropionate hydrochloride).

    • Critical Control: Moisture must be excluded to prevent hydrolysis of the imidate back to the ester (via the orthoester intermediate).

  • Cyclocondensation (The "Ring Closure" Step): The electrophilic imidate carbon is attacked by the terminal nitrogen of formylhydrazine. Subsequent elimination of ethanol and water drives the aromatization to the 1,2,4-triazole ring.

Pathway Visualization

PinnerMechanism Start Ethyl Cyanoacetate (NC-CH2-COOEt) Reagents1 EtOH + HCl (gas) < 5°C, Anhydrous PinnerSalt Pinner Salt (Imidate HCl) Start->PinnerSalt Nucleophilic Addition Hydrolysis Hydrolysis Byproduct (Diethyl Malonate) PinnerSalt->Hydrolysis H2O (Moisture) Intermediate Amidrazone Intermediate PinnerSalt->Intermediate Nucleophilic Substitution (-NH4Cl) Reagents2 + Formylhydrazine + Et3N (Base) Target Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate Intermediate->Target Cyclodehydration (-EtOH, -H2O)

Figure 1: Reaction pathway illustrating the critical Pinner Salt intermediate and the risk of hydrolysis.[1]

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-ethoxy-3-iminopropionate Hydrochloride (Pinner Salt)

Safety Note: This reaction utilizes anhydrous hydrogen chloride gas. Perform in a well-ventilated fume hood.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • Absolute Ethanol (1.1 equiv)

  • Anhydrous Diethyl Ether or CHCl3 (Solvent, 5-10 volumes)

  • HCl gas (dried through a H2SO4 trap or from a cylinder)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a CaCl2 drying tube.

  • Solvation: Dissolve ethyl cyanoacetate (e.g., 11.3 g, 100 mmol) and absolute ethanol (5.1 g, 110 mmol) in anhydrous diethyl ether (100 mL).

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .

  • Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature below 5 °C. Continue until the solution is saturated (weight gain of ~1.2–1.5 equiv of HCl).

  • Incubation: Seal the flask tightly (parafilm over stoppers) and place in a refrigerator (4 °C) for 24–48 hours.

    • Observation: The Pinner salt should crystallize as a white, hygroscopic solid.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.

    • Storage: Use immediately or store in a vacuum desiccator over P2O5. Do not expose to humid air. [2]

Stage 2: Cyclization to Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate

Reagents:

  • Pinner Salt (from Stage 1) (1.0 equiv)

  • Formylhydrazine (1.0 equiv)

  • Triethylamine (Et3N) (1.0 equiv)

  • Ethanol (Solvent)[3][4][5][6][7]

Procedure:

  • Suspension: Suspend the Pinner salt (e.g., 10 mmol) in anhydrous ethanol (30 mL) in a round-bottom flask.

  • Neutralization: Add triethylamine (10 mmol) dropwise at 0 °C to liberate the free imidate base. Stir for 15 minutes.

  • Addition: Add formylhydrazine (10 mmol) in one portion.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the imidate/nitrile and the appearance of a new UV-active spot.

  • Workup:

    • Evaporate the solvent under reduced pressure.[8][9]

    • Resuspend the residue in water (minimal volume) and extract with Ethyl Acetate (3x).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Data Analysis & Validation

Successful synthesis is validated by the following spectroscopic markers.

Analytical MethodExpected SignalStructural Assignment
IR Spectroscopy Absence of ~2260 cm⁻¹Disappearance of Nitrile (C≡N)
Presence of ~3200-3400 cm⁻¹N-H stretch of Triazole
Presence of ~1735 cm⁻¹C=O stretch of Ester
¹H NMR (DMSO-d₆) δ 8.50 ppm (s, 1H)Triazole C5-H (Characteristic)
δ 13.80 ppm (br s, 1H)Triazole N-H (Exchangeable)
δ 4.15 ppm (q, 2H)Ester -OCH₂-
δ 3.80 ppm (s, 2H)Alpha-methylene (-CH₂-CO)
Mass Spectrometry [M+H]⁺ = 156.07Consistent with C₆H₉N₃O₂

Troubleshooting & Optimization

Workflow Logic for Common Failures:

Troubleshooting Problem Low Yield or No Product Check1 Did Pinner Salt precipitate? Problem->Check1 Check2 IR of Intermediate shows C=O (1680)? Check1->Check2 Yes (Solid) Solution1 Moisture Contamination. Hydrolysis to Diethyl Malonate. ACTION: Dry solvents/HCl gas. Check1->Solution1 No (Liquid) Solution2 Temperature too high (>10°C). Rearrangement to Amide. ACTION: Maintain <5°C. Check2->Solution2 Yes (Amide formed) Solution3 Incomplete Cyclization. ACTION: Increase Reflux Time or check Et3N stoichiometry. Check2->Solution3 No (Imidate confirmed)

Figure 2: Decision tree for troubleshooting Pinner reaction failures.

Key Optimization Tips:

  • Solvent Choice: If the Pinner salt is too soluble in ethanol, switch to a mixture of Ether/Chloroform for the HCl saturation step to force precipitation.

  • pH Control: During cyclization, the pH should be neutral to slightly basic. Excess acid (from un-neutralized Pinner salt) can protonate the hydrazine, inhibiting nucleophilic attack.

References

  • Khomenko, D. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.[10][11][12] Tetrahedron Letters, 69, 152956.[12] [Link][3][11]

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[1][13] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[13] [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Examples. [Link]

  • Castanedo, G. M., et al. (2011).[14] Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[14] The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

Sources

Method

Application Note: Screening and Validating 1,2,4-Triazole Derivatives as Dual-Action Antiproliferative Agents

Introduction: The 1,2,4-Triazole Pharmacophore[1][2][3][4] The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Pharmacophore[1][2][3][4]

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability. In antiproliferative research, its distinct geometry allows it to act as a rigid linker that positions pharmacophores to interact with specific biological targets, most notably Tubulin (colchicine binding site) and EGFR (ATP binding site).

This guide provides a validated workflow for researchers characterizing ensuring robust data generation from primary screening to mechanistic validation.

Core Mechanism of Action

Recent structure-activity relationship (SAR) studies indicate that 1,2,4-triazole derivatives often function as "dual-inhibitors":

  • Mitotic Arrest: By inhibiting tubulin polymerization, preventing spindle formation during the M-phase.

  • Kinase Inhibition: By occupying the ATP-binding pocket of receptor tyrosine kinases like EGFR.

Experimental Workflow

The following diagram outlines the critical path for validating a new library of triazole derivatives.

TriazoleWorkflow Synthesis 1. Synthesis (Schiff/Mannich Bases) Solubility 2. Solubility Check (DMSO Tolerance) Synthesis->Solubility MTT 3. Primary Screen (MTT/SRB Assay) Solubility->MTT Max 0.5% DMSO Selection Hit Selection (IC50 < 10 µM) MTT->Selection Dose-Response Tubulin 4. Target Validation (Tubulin Polymerization) Selection->Tubulin Mechanistic Study FACS 5. Cell Death Mode (Annexin V/PI) Selection->FACS Phenotypic Study

Figure 1: Critical path for evaluating 1,2,4-triazole derivatives, ensuring solubility limits are respected before biological testing.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The hydrophobicity of triazole rings, especially when substituted with halogens (Cl, F), often leads to precipitation in aqueous media. This protocol modifies the standard MTT assay to account for solubility issues common with these derivatives.

Application Insight: Solubility Management
  • Stock Solutions: Dissolve derivatives in 100% DMSO at 10–20 mM.

  • Working Solutions: Serial dilutions must be performed in culture media immediately prior to addition.

  • Precipitation Check: Inspect wells under a microscope (10x) immediately after adding the compound. Crystals indicate precipitation; data from these wells will be invalid (false toxicity due to physical stress).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: Include a "Vehicle Control" well containing the highest concentration of DMSO used (must be

      
      ).
      
    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Note: Protect from light.[1][2][3][4] Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization (The Triazole Modification):

    • Standard DMSO solubilization may not fully dissolve formazan if the triazole compound has precipitated.

    • Recommended: Remove media carefully.[2][5] Add 100 µL of Acidified Isopropanol (0.04 N HCl in isopropanol). The acid helps stabilize the signal and reduces interference from phenol red.

  • Measurement:

    • Read absorbance at 570 nm (reference wavelength 630 nm).[3]

Protocol 2: Mechanistic Validation (Tubulin Polymerization)

If the MTT assay reveals potent antiproliferative activity (IC50 < 10 µM), the next step is to determine if the derivative targets the microtubule network. 1,2,4-triazoles often mimic colchicine, preventing tubulin polymerization.

Experimental Logic

We utilize a Fluorescence-Based Assay rather than turbidimetry. Polymerized tubulin enhances the fluorescence of a reporter dye (e.g., DAPI or a proprietary fluorophore).[6] Inhibitors will suppress this fluorescence increase over time.

Step-by-Step Methodology
  • Reagent Preparation:

    • Use >99% pure porcine brain tubulin (resuspended in ice-cold G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Keep all components on ice to prevent premature polymerization.

  • Assay Setup (384-well Black Plate):

    • Blank: Buffer only.

    • Control: Tubulin + GTP (Maximum polymerization).

    • Reference Inhibitor: Colchicine (3 µM) or Vinblastine.

    • Test Sample: Triazole derivative at IC50 and 2x IC50 concentrations.

  • Reaction Initiation:

    • Transfer plate to a pre-warmed plate reader (37°C).

    • Start kinetic reading immediately (Ex: 360 nm / Em: 450 nm for DAPI-based reporters).

    • Read every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Inhibition: A "flat" line compared to the sigmoidal growth of the Control indicates inhibition of polymerization.

TubulinMechanism Tubulin Free Tubulin Dimers Complex Triazole-Tubulin Complex (Colchicine Site Binding) Tubulin->Complex + Drug Polymerization Microtubule Assembly Tubulin->Polymerization + GTP (Normal) Triazole 1,2,4-Triazole Derivative Triazole->Complex Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis Induction Arrest->Apoptosis

Figure 2: Mechanism of action for triazole-based tubulin inhibitors, leading to G2/M arrest and subsequent apoptosis.

Protocol 3: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

To confirm that the reduction in cell viability (MTT) is due to programmed cell death (apoptosis) rather than necrosis (non-specific toxicity), we use Annexin V/Propidium Iodide (PI) staining.

Application Insight: Adherent Cells

Triazole-treated cells often become loosely attached. Do not use scrapers. Harsh detachment damages the membrane, allowing Annexin V to enter healthy cells, causing false positives (artificial PS exposure).

Step-by-Step Methodology
  • Treatment: Treat cells (e.g.,

    
     cells/well) with the derivative at the IC50 concentration for 24 hours.
    
  • Harvesting (Critical Step):

    • Collect the culture media (contains detached apoptotic bodies) into a centrifuge tube.[7]

    • Wash adherent cells with PBS; collect the wash.[4][7][8]

    • Add minimal Accutase or Trypsin-EDTA (phenol red-free). Incubate just until detachment occurs.

    • Combine all fractions (media + wash + detached cells) to ensure total population analysis.

  • Staining:

    • Centrifuge (1000 RPM, 5 min) and resuspend in 1X Annexin-binding buffer (High Ca2+ is required for Annexin binding).

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Incubate 15 mins at Room Temperature in the dark.

  • Flow Cytometry Analysis:

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of specific triazole activity).

    • Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.

Data Presentation Standards

When reporting results for 1,2,4-triazole derivatives, summarize quantitative data in the following format to facilitate comparison with reference drugs (e.g., Doxorubicin or Colchicine).

Table 1: Antiproliferative Activity (IC50 in µM)

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast)A549 (Lung)Tubulin Inhibition (%)
TZ-01 -H-Cl12.5 ± 1.215.0 ± 2.110%
TZ-02 -OCH3-F2.1 ± 0.3 3.4 ± 0.5 85%
ColchicineN/AN/A0.8 ± 0.11.1 ± 0.298%

References

  • Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.[9][10] Current Topics in Medicinal Chemistry.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence Based).

  • BD Biosciences. Annexin V Staining of Adherent Cells for Flow Cytometry.

  • Creative Diagnostics. MTT Assay Protocol and Troubleshooting.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2,4-Triazole Compounds

Status: Operational Ticket ID: TRZ-PUR-001 Assigned Specialist: Senior Application Scientist Executive Summary & System Overview Welcome to the 1,2,4-Triazole Purification Support Hub. This guide addresses the unique phy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & System Overview

Welcome to the 1,2,4-Triazole Purification Support Hub. This guide addresses the unique physicochemical challenges posed by the triazole ring: high polarity , amphoteric character (pKa ~2.2 and ~10.3), regioisomerism (N1 vs. N2 vs. N4), and metal coordination .

Unlike standard organic intermediates, 1,2,4-triazoles often streak on silica, co-elute as isomers, and sequester palladium catalysts, rendering standard protocols ineffective. This guide provides self-validating workflows to overcome these specific failure modes.

Diagnostic Decision Matrix

Before selecting a protocol, utilize this logic flow to identify the correct purification strategy based on your crude material's behavior.

TriazolePurification Start Crude Reaction Mixture MetalCheck Pd/Cu Catalyst Used? Start->MetalCheck Scavenge Protocol C: Metal Scavenging (TMT/Thiol-Silica) MetalCheck->Scavenge Yes TLC_Check TLC Analysis (Std. Silica) MetalCheck->TLC_Check No Scavenge->TLC_Check Streaking Severe Streaking/Tailing? TLC_Check->Streaking AmineMod Protocol A: Amine-Modified Chromatography Streaking->AmineMod Yes (pKa interaction) Isomers Multiple Spots (Regioisomers)? Streaking->Isomers No RegioSep Protocol B: Regioisomer Separation Strategy Isomers->RegioSep Yes (N1/N2 mix) Cryst Protocol D: Salt Formation & Crystallization Isomers->Cryst No (Single Product)

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude impurity profile.

Troubleshooting Modules & Protocols

Module A: Chromatography – Eliminating Tailing & Streaking

The Issue: 1,2,4-Triazoles possess a basic nitrogen (N4, pKa ~2–3) that interacts strongly with acidic silanol groups on silica gel, causing peak broadening (tailing) and poor resolution.

Q: Why does my compound streak from baseline to solvent front? A: The triazole is acting as a base, protonating on the silica surface. You must neutralize the stationary phase.

Q: Can I just use Alumina? A: Yes, Neutral Alumina (Activity Grade III) is an alternative, but it often has lower resolution than silica. Modifying silica is usually preferred for difficult separations.

Protocol A: Amine-Buffered Silica Chromatography
  • Mobile Phase Preparation:

    • Prepare your base eluent (e.g., DCM/MeOH or EtOAc/Hexane).

    • Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide (25%) to the mobile phase.

    • Note: For DCM/MeOH systems, ammonium hydroxide is superior as it suppresses silanols without forming TEA salts that contaminate the product.

  • Column Pre-treatment (The "Neutralization Wash"):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the amine before loading the sample.

    • Validation: Check the pH of the eluate. It should be basic (pH > 8).

  • Elution:

    • Run the column with the amine-modified solvent.

    • Post-Run: If using TEA, rotovap the fractions and then dry under high vacuum (>24h) or azeotrope with heptane to remove residual amine.

Module B: Separation of Regioisomers (N1 vs. N2)

The Issue: Alkylation of 1,2,4-triazoles typically yields a mixture of N1-alkyl (major, thermodynamic) and N2-alkyl (minor, kinetic) isomers. They often have very similar Rf values.

Q: How do I distinguish N1 from N2 isomers on TLC? A: N1-substituted triazoles are generally less polar than N2-substituted isomers due to a lower dipole moment, though this depends on the substituent.

Q: They co-elute in EtOAc/Hexane. What now? A: Switch solvent selectivity. Triazole isomers often resolve better in DCM/MeOH or Toluene/Acetone .

Protocol B: Regioisomer Resolution Workflow
ParameterN1-Isomer (Target)N2-Isomer (Impurity)Separation Strategy
Polarity Generally LowerGenerally HigherGradient Elution
Symmetry Cs (Plane of symmetry)C1 (Asymmetric)1H NMR (N-CH peaks)
Solvent System Elutes First (usually)Elutes SecondToluene:Acetone (4:1)

Step-by-Step:

  • TLC Screening: Test Toluene/Acetone (start 9:1) vs. DCM/MeOH (98:2). Toluene systems often provide better discrimination for the triazole ring than chlorinated solvents.

  • Flash Chromatography:

    • Use a high aspect ratio column (Length:Width > 20:1).

    • Load sample as a liquid injection (dissolved in minimum DCM) rather than dry load to minimize band broadening.

    • Run a shallow gradient (e.g., 0% to 20% Acetone in Toluene over 20 CV).

Module C: Metal Scavenging (Pd/Cu Removal)

The Issue: The nitrogen atoms in 1,2,4-triazoles are excellent ligands for transition metals.[1] Standard aqueous washes (EDTA, brine) often fail to break the Triazole-Pd complex.

Q: My product is grey/brown after column. Is it decomposing? A: Likely not. It is likely residual Palladium.[2] Triazoles can retain Pd even after chromatography.

Protocol C: Trimercaptotriazine (TMT) Scavenging

This method uses a competing ligand (TMT) that binds Pd stronger than the triazole.

  • Dissolution: Dissolve the crude product in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv relative to Pd loading, or 10-20 wt% of crude mass).

  • Incubation: Stir at 40°C for 4–12 hours.

    • Visual Check: The resin should darken as it captures the metal.

  • Filtration: Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Validation: Color should improve from brown/grey to off-white.

Module D: Salt Formation & Crystallization

The Issue: Many triazoles are oils or low-melting solids that are difficult to crystallize.

Q: I cannot get a solid. It oils out. A: Convert the triazole to a salt. The Nitrate and Hydrochloride salts of 1,2,4-triazoles are legendary for their high crystallinity and purification power.

Protocol D: Nitrate Salt Purification

Warning: Nitrate salts are stable but avoid heating dry nitrate salts to high temperatures (>150°C) due to potential energetic properties. Handle on small scale first.

  • Dissolution: Dissolve crude triazole (free base) in Isopropanol (IPA) or Ethanol.

  • Acidification: Add concentrated Nitric Acid (HNO3, 65%) dropwise with stirring until pH ~1.

    • Why Nitrate? Triazolium nitrates often crystallize better than chlorides due to hydrogen bonding networks.

  • Precipitation: Cool to 0°C. If no solid forms, add Diisopropyl Ether (IPE) or TBME dropwise until turbid.

  • Recovery: Filter the solid.

  • Free Basing (Optional): If the free base is required, suspend the salt in DCM, add saturated NaHCO3, and extract.

References & Authority

  • Regioisomer Separation & Selectivity:

    • Joule, J. A.; Mills, K.[3]Heterocyclic Chemistry , 5th Ed.; Wiley: Chichester, 2010. (Definitive text on N1 vs N2 alkylation ratios and properties).

    • BenchChem Technical Support.[4][5][6]Purification of 1,2,4-Triazole Salts . (General handling of triazole salts).

  • Metal Scavenging:

    • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[7][8] Synth. Catal.2004 , 346, 889–900. (Establishes TMT and thiol-silica as gold standards for N-heterocycles).

  • pKa and Physical Properties:

    • ChemicalBook.1,2,4-Triazole Properties and pKa Data . (Source for pKa ~2.2/10.3 values).

  • Chromatographic Techniques:

    • Biotage.Strategies for Flash Chromatography of Basic Heterocycles . (Source for amine-modified silica protocols).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 1,2,4-triazoles and associated reagents (especially Nitric Acid) before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for overcoming solubility challenges associated with 2-(4-methyl-4H-1,2,4-triazol-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for overcoming solubility challenges associated with 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid. By understanding the physicochemical properties of this molecule, users can select and apply the appropriate techniques to achieve desired concentrations for their experimental needs.

Understanding the Physicochemical Profile of the Molecule

The solubility behavior of 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is primarily governed by two key structural features: the propanoic acid moiety and the 1,2,4-triazole ring.

  • Propanoic Acid Group: This carboxylic acid group makes the compound a weak acid. Its aqueous solubility is therefore highly dependent on pH.[1][2] In solutions with a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate anion, a charged species that is significantly more soluble in aqueous media.[3]

  • 1,2,4-Triazole Ring: The parent 1,2,4-triazole is known to be very soluble in water due to the presence of multiple nitrogen atoms that can act as hydrogen bond acceptors.[4] While this ring system contributes to the overall polarity of the molecule, its effect can be modulated by other substituents. The combination of this polar heterocycle with the ionizable acid group suggests that solubility can be effectively manipulated.

A logical approach to solubilization begins with leveraging the ionizable carboxylic acid group, followed by exploring other formulation strategies if pH modification is not a viable option for the intended application.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening? A: The most likely reason is that you are exceeding the intrinsic aqueous solubility of the neutral form of the compound. While the 1,2,4-triazole ring provides some polarity, the overall molecule may have limited solubility at neutral pH. The first step should be to determine its solubility limit at this pH and then explore methods to increase it.

Q2: What is the most straightforward first step to try and dissolve the compound in an aqueous medium? A: The simplest and most effective initial approach is pH adjustment.[][6] Since the molecule is an acid, increasing the pH of the solution will deprotonate the carboxylic acid, forming a much more soluble salt in-situ. A slight increase in pH to 8.0 or higher can often lead to a dramatic increase in solubility.

Q3: My experimental assay is pH-sensitive and must be conducted at or below pH 7. What are my best alternatives? A: If you cannot alter the pH, you should consider using co-solvents or complexing agents.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can significantly enhance solubility by reducing the polarity of the aqueous medium.[][7][8]

  • Complexing Agents: Cyclodextrins are highly effective excipients that can encapsulate the less soluble parts of a drug molecule within their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior that is readily soluble in water.[9][10][11]

Q4: Can I prepare a high-concentration stock solution in an organic solvent like DMSO? A: Yes, this is a very common and practical approach, especially for in-vitro screening. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve a wide range of compounds.[12] However, be mindful of two potential issues:

  • Precipitation upon Dilution: When you add the DMSO stock to your aqueous experimental medium, the compound may precipitate if its solubility limit in the final mixed-solvent system is exceeded. Always perform a preliminary test to ensure it stays in solution at the final concentration.

  • Solvent Toxicity: DMSO can have effects on cells and other biological systems. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%.

Q5: For long-term development or in-vivo studies, should I consider making a salt form? A: Absolutely. Salt formation is a robust and widely used strategy in pharmaceutical development to improve the solubility, dissolution rate, and stability of ionizable compounds.[13][14][15] Creating a sodium or potassium salt of your acidic compound can provide a stable, solid material with significantly enhanced aqueous solubility compared to the free acid form.[13]

Troubleshooting Workflow: A Decision Guide

For researchers encountering solubility issues, the following decision tree provides a systematic approach to selecting the most appropriate solubilization strategy.

G start Solubility Issue Identified ph_q Is pH adjustment permissible in your system? start->ph_q cosolvent_q Can the system tolerate a small % of organic co-solvent? ph_q->cosolvent_q No ph_protocol Follow Protocol 1: Solubilization via pH Adjustment ph_q->ph_protocol Yes advanced_q Is the goal to create a stable formulation for advanced studies? cosolvent_q->advanced_q No cosolvent_protocol Follow Protocol 2: Co-Solvent Screening cosolvent_q->cosolvent_protocol Yes cyclo_protocol Follow Protocol 3: Complexation with Cyclodextrins advanced_q->cyclo_protocol Yes salt_protocol Follow Protocol 4: Preparation of a Salt Form advanced_q->salt_protocol Consider for long-term use

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the pH-solubility profile and identify a suitable pH for solubilizing the compound by converting it to its anionic salt form.

Causality: By increasing the pH above the compound's pKa, the equilibrium shifts towards the deprotonated, charged carboxylate form, which is more readily solvated by water molecules, thus increasing solubility.[2][3]

Materials:

  • 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge and tubes

Methodology:

  • Prepare a series of aqueous solutions (e.g., in 1.5 mL tubes) with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of the solid compound to each tube. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Vortex each tube vigorously and then place on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant from each tube.

  • Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution.

Protocol 2: Co-solvent Screening for Improved Solubility

Objective: To enhance solubility by preparing a stock solution in a water-miscible organic co-solvent.

Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[] This reduces the energy required to create a cavity in the solvent for the non-polar parts of the solute, thereby increasing solubility.[16]

Materials:

  • The compound of interest

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Methodology:

  • Attempt to dissolve a known amount of the compound in each pure co-solvent to determine its maximum solubility (e.g., targeting 10, 50, or 100 mM).

  • Once a suitable stock concentration is achieved in a co-solvent (e.g., 50 mM in DMSO), perform a serial dilution of this stock into your target aqueous buffer.

  • For example, add 2 µL of the 50 mM DMSO stock to 998 µL of buffer to get a final concentration of 100 µM with 0.2% DMSO.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, Tyndall effect) immediately after mixing and after a set period (e.g., 2 hours).

  • This helps establish the highest concentration achievable in a given percentage of co-solvent without the compound crashing out.

Protocol 3: Formulation with Cyclodextrins

Objective: To increase aqueous solubility through the formation of a water-soluble inclusion complex.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] They can encapsulate hydrophobic drug molecules, forming a complex that is readily soluble in water, effectively shielding the drug from the aqueous environment.[9][18]

Materials:

  • The compound of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or buffer

Methodology:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in water).

  • Slowly add the solid compound to the cyclodextrin solution while stirring or sonicating.

  • Continue adding the compound until a saturated solution is achieved.

  • Stir the mixture for 24-48 hours at a controlled temperature.

  • After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analyze the concentration of the compound in the clear filtrate to determine the solubility enhancement.

Protocol 4: Preparation of a Salt Form (Sodium Salt)

Objective: To prepare a more soluble sodium salt of the acidic compound for use as a solid starting material.

Causality: Converting a weakly acidic drug to its salt form (e.g., sodium salt) results in an ionized compound that is generally much more soluble in water than the neutral free acid.[13][14][19]

Materials:

  • The compound of interest (free acid)

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Ethanol or Methanol

  • Diethyl ether or other non-polar anti-solvent

Methodology (Illustrative):

  • Dissolve a known molar amount of the free acid in a minimal amount of a suitable alcohol (e.g., ethanol).

  • Add exactly one molar equivalent of NaOH solution dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The sodium salt may precipitate directly. If not, slowly add a non-polar anti-solvent like diethyl ether until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of the anti-solvent to remove impurities.

  • Dry the resulting solid (the sodium salt) under vacuum.

  • Confirm the increased aqueous solubility of the newly formed salt compared to the original free acid.

Summary of Solubilization Strategies

The following table provides a hypothetical summary of results that could be obtained from the protocols above, illustrating the potential efficacy of each approach.

Solubilization MethodVehicle / Solvent SystemAchievable Concentration (Hypothetical)Key Observations & Limitations
None (Intrinsic) Purified Water~50 µg/mLLow intrinsic solubility.
pH Adjustment 0.05 M Phosphate Buffer, pH 8.0> 5 mg/mLHighly effective. Not suitable for pH-sensitive assays.[]
Co-solvent 5% DMSO in PBS, pH 7.4~400 µg/mLGood for in-vitro stocks. Final solvent concentration must be controlled.[12]
Co-solvent 10% PEG 400 in PBS, pH 7.4~750 µg/mLHigher capacity than DMSO for some compounds.[]
Complexation 20% (w/v) HP-β-CD in Water> 2 mg/mLExcellent for creating aqueous formulations. Requires specific excipient.[9]
Salt Form Purified Water> 10 mg/mLBest for long-term development; provides a stable, soluble solid form.[13][14]

References

  • Vertex AI Search. (2025, September 20).
  • Loftsson, T., & Duchene, D. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Patel, M., et al. (n.d.). cyclodextrins-in-pharmacy-an-overview.pdf. Pharmacophore.
  • Dr.Oracle. (2025, February 28).
  • Wikipedia. (n.d.). Cosolvent.
  • Singh, R., et al. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Jain, A., et al. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • Singh, P., & Kumar, L. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Miller, W. (2015, May 28). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
  • Dash, A., & Ajit, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC.
  • Ascendia Pharma. (2022, April 19).
  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • ChemScene. (n.d.). 2-[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]propanoic acid.
  • Martin, G. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • PubChem. (n.d.). 2-[[4-Methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid.
  • National Center for Biotechnology Information. (n.d.).
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • wisdomlib. (2026, January 7). PH adjustment: Significance and symbolism.
  • National Center for Biotechnology Information. (2022, April 25).
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(2H-1,2,3-triazol-2-yl)benzoic acids. These molecules are critical intermediates in t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2H-1,2,3-triazol-2-yl)benzoic acids. These molecules are critical intermediates in the development of pharmaceuticals, most notably as a core component of dual orexin receptor antagonists (DORAs) like suvorexant, used in the treatment of insomnia.[1][2]

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges of achieving high-yield, regioselective, and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most viable strategies for the large-scale synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids?

The most successful and scalable strategies move away from direct coupling of 1H-1,2,3-triazole with halo-benzoic acids, which often yields difficult-to-separate regioisomeric mixtures.[2] Two primary industrial-scale methods have proven superior:

  • The Ullmann-Goldberg Coupling Approach: This involves coupling a 2-bromo- or 2-iodobenzoic acid derivative with 1H-1,2,3-triazole. Recent process improvements have replaced traditional catalyst systems (CuI/ligand) and solvents (dioxane) with more cost-effective and safer alternatives like Cu₂O without a ligand in acetonitrile.[3] This method's key advantage is the ability to directly crystallize the potassium salt of the desired N²-isomer from the reaction mixture, effectively purging the unwanted N¹-isomer.[3][4]

  • The Multi-step Sequence via N²-Arylation of 4,5-Dibromo-2H-1,2,3-triazole: This highly selective four-step synthesis begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with a 1-fluoro-2-nitrobenzene derivative.[1][5] The dibromo substitution provides exceptional steric and electronic bias, leading to high N²-selectivity.[1] This is followed by a sequence of robust and scalable transformations: hydrogenation, Sandmeyer iodination, and Grignard carboxylation.[5]

Q2: What is the primary challenge when synthesizing N²-substituted triazoles, and how is it overcome?

The principal challenge is controlling regioselectivity . The 1,2,3-triazole ring has two available nitrogen atoms (N-1 and N-2) for arylation, leading to the formation of N¹- and N²-aryl isomers. On scale, separating these isomers by chromatography is not feasible. The most effective strategies overcome this by:

  • Steric and Electronic Control: Using a substituted triazole like 4,5-dibromo-2H-1,2,3-triazole. The bulky bromine atoms sterically hinder attack at the N-1 position, strongly favoring N-2 arylation.[1]

  • Engineered Crystallization: Developing conditions where the salt of the desired N²-isomer is significantly less soluble than the N¹-isomer. In an improved Ullmann process, the N²-isomer's potassium salt crystallizes directly from the acetonitrile reaction mixture, providing both reaction completion and purification in a single step.[3]

Q3: Are copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions suitable for producing these specific compounds?

Generally, no. The standard and most reliable CuAAC reaction, first reported by Sharpless and Meldal, selectively produces 1,4-disubstituted-1,2,3-triazoles .[6][7] This corresponds to an N¹-substituted triazole, not the required N²-isomer. While other metal catalysts (like Ruthenium) can produce different isomers, the most direct, reliable, and scalable routes for accessing the 2-(2H-1,2,3-triazol-2-yl) moiety are the N-arylation methods described in Q1.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem 1: Poor Regioselectivity (Contamination with N¹-Isomer)
  • Symptom: LC-MS or ¹H NMR analysis of the crude product shows a significant percentage of the undesired N¹-regioisomer, leading to low yields of the target N²-isomer and complex purification.

  • Causality: The N-1 and N-2 positions of the unsubstituted 1H-1,2,3-triazole have similar reactivity, and reaction conditions (catalyst, solvent, base) may not sufficiently differentiate between them. Attempts to crystallize the final benzoic acid product are often unsuccessful due to similar solubilities of the isomers.[4][8]

  • Solutions & Strategies:

    • Adopt the 4,5-Dibromo-2H-1,2,3-triazole Route: If not already in use, this is the most robust method for ensuring high N²-selectivity from the outset. The initial N-arylation step yields the N²-product with >95% selectivity, circumventing the separation issue entirely.[1][5]

    • Optimize the Ullmann-Goldberg Reaction for In-Situ Purification: If using the Ullmann coupling, process conditions are critical. The "second-generation" process offers a distinct advantage. By switching the solvent to acetonitrile (MeCN) and using K₂CO₃ as the base, the potassium salt of the desired N²-isomer directly crystallizes, while the more soluble N¹-isomer salt remains in the mother liquor.[3]

Parameter Original Process Improved Process Rationale for Improvement
Solvent 1,4-DioxaneAcetonitrile (MeCN)Eliminates a hazardous and undesirable solvent.[3]
Catalyst System CuI / DMCHDA (ligand)Cu₂O (ligand-free)Reduces cost and process complexity.[3]
Purification Post-reaction salt formation and recrystallizationDirect crystallization of N²-isomer potassium saltCombines reaction and purification, significantly improving process mass intensity.[3]
Problem 2: Low Yields or Stalling in the Sandmeyer Reaction
  • Symptom: When converting the aniline intermediate (from nitro group reduction) to the aryl iodide, the reaction gives low yields or fails to proceed to completion. A solid precipitate may be observed.

  • Causality: This issue often stems from the poor solubility of the intermediate diazonium sulfate salt in the reaction medium.[1] This insolubility prevents its effective conversion to the iodide.

  • Solutions & Strategies:

    • Introduce a Co-Solvent: Modify the reaction conditions to include acetonitrile as a co-solvent alongside the aqueous acidic medium. This has been shown to prevent the solubility issues and allows the reaction to be scaled up with high yields (e.g., 79% yield on a large scale).[1]

    • Control Temperature: As with all diazotizations, maintain strict temperature control (typically 0–5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt.

Problem 3: Exotherms or Incomplete Conversion during Grignard Carboxylation
  • Symptom: The final step of converting the aryl iodide to the benzoic acid via Grignard reaction either shows a dangerous temperature spike or results in a low yield of the carboxylic acid, with significant starting material remaining.

  • Causality: Grignard reactions are highly sensitive to moisture, which quenches the reactive organomagnesium species. The carboxylation step itself is highly exothermic and must be controlled to prevent side reactions.

  • Solutions & Strategies:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the solvent (typically THF) must be anhydrous.

    • Strict Temperature Control: Cool the solution of the aryl iodide in THF to between -20 °C and 0 °C before the slow, dropwise addition of the Grignard reagent (e.g., isopropylmagnesium chloride).[5] After the initial metal-halogen exchange, maintain this low temperature while bubbling CO₂ gas through the mixture until the exotherm ceases.[5] This prevents side reactions and ensures efficient capture of the Grignard intermediate.

Key Experimental Workflows & Protocols

Workflow 1: Scalable Four-Step Synthesis

This workflow illustrates the highly N²-selective route, which is reliable for scale-up.[1][5]

Scalable_Synthesis A 1-Fluoro-2-nitrobenzene + 4,5-Dibromo-2H-1,2,3-triazole B Step 1: N-Arylation (K₂CO₃, DMF) A->B C 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl) -nitrobenzene Intermediate B->C D Step 2: Hydrogenation (Pd/C, H₂) C->D E Aniline Intermediate D->E F Step 3: Sandmeyer Iodination (NaNO₂, KI, HCl/MeCN) E->F G Iodide Intermediate F->G H Step 4: Grignard Carboxylation (i-PrMgCl, CO₂) G->H I Final Product: 2-(2H-1,2,3-triazol-2-yl) -benzoic Acid H->I

Caption: Four-step scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids.

Protocol: Selective Crystallization of the N²-Isomer Potassium Salt

This protocol is adapted from the improved Ullmann-Goldberg process and is designed for both reaction and purification.[3]

  • Reaction Setup: To a suitable reactor, charge 2-bromo-4-methylbenzoic acid, 1,2,3-triazole, potassium carbonate (K₂CO₃), and copper(I) oxide (Cu₂O) in acetonitrile (MeCN).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to reflux and hold until LC-MS analysis indicates consumption of the starting material.

  • Crystallization: During the reaction, the potassium salt of the desired 2-(4-methyl-2H-1,2,3-triazol-2-yl)benzoic acid, being sparingly soluble in MeCN, will begin to crystallize out of the solution. The undesired N¹-isomer remains in the mother liquor.

  • Isolation: Cool the reaction mixture to ambient temperature. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with fresh acetonitrile to remove residual mother liquor containing the N¹-isomer and other impurities.

  • Drying: Dry the solid product under vacuum. This affords the potassium salt of the N²-isomer with high purity.

  • Acidification (Salt Break): The isolated potassium salt can be dissolved in water and acidified (e.g., with HCl) to precipitate the final free benzoic acid product, which is then isolated by filtration.

Logical Flow for Troubleshooting Isomer Separation

This diagram outlines the decision-making process when facing challenges with regioisomer separation.

Troubleshooting_Isomers start Problem: Mixture of N¹ and N² Isomers q1 Are you using the Ullmann Coupling of 1H-1,2,3-triazole? start->q1 action1 Action: Modify Process - Switch solvent to Acetonitrile - Use K₂CO₃ as base - Isolate product via direct crystallization of the potassium salt q1->action1 YES action2 Recommendation: Change Strategy - Adopt the 4,5-dibromo-2H-1,2,3-triazole route - This provides >95% N² selectivity upfront q1->action2 NO yes_path YES result1 Result: N²-isomer salt precipitates selectively action1->result1 no_path NO result2 Result: Regioselectivity issue is avoided action2->result2

Caption: Decision tree for resolving N¹/N² regioisomer separation challenges.

Safety Considerations

Scaling up chemical synthesis requires a rigorous assessment of safety protocols.

  • Thermal Hazards: The N-arylation and Grignard carboxylation steps can be exothermic. On a large scale, ensure adequate reactor cooling capacity and consider performing reaction calorimetry to understand the thermal profile. Always add reagents slowly and monitor the internal temperature closely.

  • Azide Handling: While the preferred scalable routes avoid the use of highly hazardous azide reagents like sodium azide, any synthetic exploration involving azides must be approached with extreme caution.

    • Explosion Risk: Organic azides can be shock- and heat-sensitive and may decompose explosively.[9][10]

    • Toxicity: Sodium azide is highly toxic. Avoid contact and inhalation.[11]

    • Safe Quenching: Never acidify a reaction mixture containing excess sodium azide, as this generates highly toxic and explosive hydrazoic acid (HN₃).[12]

  • Reagent Safety:

    • Grignard Reagents: Are pyrophoric and react violently with water. Handle under a strict inert atmosphere.

    • Solvents: Avoid hazardous solvents like 1,4-dioxane when possible. Acetonitrile is a preferable, though still flammable, alternative.[3]

References

  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate.[Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. RSC Publishing.[Link]

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications.[Link]

  • Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW University of Applied Sciences and Arts Northwestern Switzerland.[Link]

  • Preparation of 2-([3][5][13]triazol-2-yl)-benzoic acid derivatives. Google Patents (EP3619199B1).

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.[Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety.[Link]

  • Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Thieme.[Link]

  • Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). Central European Journal of Energetic Materials.[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.[Link]

  • Preparation of 2-([3][5][13]triazol-2-yl)-benzoic acid derivatives. Google Patents (CN110612291A).

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.[Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety.[Link]

  • Preparation of 2-([3][5][13]triazol-2-yl)-benzoic acid derivatives. Google Patents (KR102582197B1).

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications.[Link]

  • PREPARATION OF 2-([3][5][13]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. European Patent Office (EP 3619199 B1).[Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.[Link]

  • Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate.[Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal.[Link]

  • Dr Patrick O'Neill | Revolutionising Pharmaceutical Synthesis with Continuous Flow Chemistry. scipod.global.[Link]

  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acid. PubChem.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Triazole Antifungal Agents

This guide provides an in-depth, objective comparison of the antifungal activity of various triazole derivatives, grounded in experimental data. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the antifungal activity of various triazole derivatives, grounded in experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases. This document moves beyond a simple recitation of facts to offer a synthesized analysis of the performance of these critical therapeutic agents, explaining the causality behind experimental choices and providing detailed, reproducible protocols.

Introduction: The Clinical Significance of Triazole Antifungals

Triazole antifungals represent a cornerstone in the management of both superficial and life-threatening systemic fungal infections.[1][2][3] Their development marked a significant advancement over the earlier imidazole class, offering an improved safety profile and broader spectrum of activity.[2][4] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms, a feature central to their mechanism of action.[1][5] Triazoles are widely utilized for treating a range of mycoses, including candidiasis, aspergillosis, and cryptococcal meningitis.[1] However, the increasing emergence of drug-resistant fungal strains necessitates a nuanced understanding of the comparative efficacy of different triazole derivatives to guide clinical use and future drug development.[2][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][2][7] This enzyme, a cytochrome P450 (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential component that maintains the integrity and fluidity of the fungal cell membrane.[5][8] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis.[2] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[8] While this is the generally accepted mechanism, some research suggests the involvement of electron transfer, reactive oxygen species, and oxidative stress as a unifying hypothesis for their multifaceted action.[9]

Triazole Mechanism of Action Mechanism of Action of Triazole Antifungals Triazole Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Converts Lanosterol to DisruptedMembrane Disrupted Membrane Integrity & Function CYP51->DisruptedMembrane Leads to Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol Lanosterol Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component FungalGrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->FungalGrowthInhibition

Caption: Mechanism of action of triazole antifungals.

Comparative In Vitro Antifungal Activity

The in vitro activity of triazole derivatives is a critical determinant of their potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize comparative MIC data for key triazole agents against clinically relevant fungal pathogens, compiled from various studies.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Candida Species

Fungal SpeciesFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Candida albicans0.25 - 20.03 - 0.50.015 - 0.1250.015 - 0.1250.008 - 0.06
Candida glabrata4 - 640.125 - 20.06 - 10.125 - 10.125 - 2
Candida parapsilosis0.5 - 40.03 - 0.250.015 - 0.1250.03 - 0.250.015 - 0.125
Candida tropicalis1 - 80.06 - 0.50.03 - 0.250.03 - 0.250.03 - 0.25
Candida kruseiResistant0.25 - 20.125 - 10.125 - 10.25 - 2

Note: MIC values can vary between studies. The data presented represents a general consensus from published literature.[1][10][11]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Aspergillus Species and Cryptococcus neoformans

Fungal SpeciesFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Aspergillus fumigatusResistant0.125 - 20.125 - 10.06 - 0.50.25 - 1
Aspergillus flavusResistant0.25 - 20.25 - 10.125 - 0.50.5 - 2
Aspergillus terreusResistant1 - 80.5 - 20.25 - 11 - 4
Cryptococcus neoformans1 - 80.06 - 0.50.03 - 0.250.03 - 0.250.06 - 0.5

Note: MIC values can vary between studies. The data presented represents a general consensus from published literature.[1][12]

Mechanisms of Triazole Resistance

The emergence of resistance to triazole antifungals is a growing clinical concern.[2][6] Fungi have evolved several mechanisms to circumvent the action of these drugs.

  • Target Site Modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of triazoles to their target enzyme.[6][13]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can titrate the drug, requiring higher concentrations for effective inhibition.[6]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump triazoles out of the cell, preventing them from reaching their target.[3][6]

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop alternative pathways for sterol synthesis, reducing their dependence on the ergosterol pathway targeted by triazoles.[3]

Triazole Resistance Mechanisms Mechanisms of Fungal Resistance to Triazoles Resistance Triazole Resistance TargetModification Target Site Modification (ERG11/cyp51A mutations) Resistance->TargetModification TargetOverexpression Target Enzyme Overexpression Resistance->TargetOverexpression EffluxPumps Efflux Pump Overexpression (ABC & MFS Transporters) Resistance->EffluxPumps PathwayAlteration Alternative Sterol Biosynthesis Pathways Resistance->PathwayAlteration

Caption: Key mechanisms of triazole resistance in fungi.

Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible antifungal susceptibility testing is paramount for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.[14][15]

Broth Microdilution Method (Based on CLSI M27)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.[15][16]

Broth Microdilution Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Standardized Fungal Inoculum DrugDilutions 2. Prepare Serial Two-fold Dilutions of Triazole Inoculation 3. Inoculate Microtiter Plate Wells DrugDilutions->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation ReadMIC 5. Visually or Spectrophotometrically Determine MIC Incubation->ReadMIC Result MIC Value (Lowest concentration with significant growth inhibition) ReadMIC->Result

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antifungal Agent: Accurately weigh the triazole compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[16]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium.[11] Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[14]

  • Microplate Preparation: Dispense RPMI 1640 medium into the wells of a 96-well microtiter plate.[11][16] Perform serial twofold dilutions of the triazole stock solution across the wells to achieve a range of final concentrations.[16]

  • Inoculation: Add the standardized fungal inoculum to each well, including a drug-free growth control well.[16]

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.[11][16] This can be determined visually or by using a spectrophotometer.

Disk Diffusion Method (Based on CLSI M44)

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for some yeasts.[17]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.[14]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue.[14][18]

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the triazole agent onto the surface of the agar.[18]

  • Incubation: Incubate the plates at 35°C for 24 hours.[17]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no fungal growth around each disk. The size of the zone correlates with the susceptibility of the organism to the drug.[19]

In Vivo Efficacy: Insights from Animal Models

While in vitro data is crucial, in vivo animal models are indispensable for evaluating the efficacy of antifungal agents in a complex biological system.[20][21][22] These models allow for the assessment of pharmacokinetic and pharmacodynamic (PK/PD) parameters, survival rates, and fungal burden in target organs.[21][23]

Commonly used models include murine models of disseminated candidiasis, invasive aspergillosis, and cryptococcosis.[20] In these models, immunocompromised animals are typically used to establish a robust infection.[24] Treatment efficacy is evaluated by monitoring survival, and by quantifying the fungal load in organs such as the kidneys, lungs, and brain at the end of the study.[20][25]

The 24-hour area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) has been identified as a key PK/PD parameter that correlates with the efficacy of triazoles.[25] For many triazoles, a free-drug AUC/MIC ratio of 20 to 25 is predictive of successful treatment outcomes in murine models.[25]

Conclusion: A Forward Look

The landscape of antifungal therapy is continually evolving, driven by the challenge of emerging resistance. Newer triazoles like voriconazole, posaconazole, and isavuconazole have demonstrated a broader spectrum of activity and greater potency against many fungal pathogens compared to the first-generation agent, fluconazole.[24] The development of novel triazole derivatives with improved efficacy, particularly against resistant strains, remains an active area of research.[12][26][27][28] A thorough understanding of the comparative antifungal activity, mechanisms of action, and resistance profiles of these agents, grounded in robust experimental data, is essential for optimizing patient outcomes and advancing the field of medical mycology.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH.
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
  • Experimental and in-host evolution of triazole resistance in human p
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI.
  • Triazoles as Antifungal: A Comprehensive Exploration of their Mechanisms, Resistance and Advancements - IJRASET.
  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumig
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC.
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  • A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole - Benchchem.
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  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - Puerto Rico Health Sciences Journal.
  • Antifungal Susceptibility Testing: Current Approaches - PMC.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
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  • Antifungal Drug Localized Infection Modeling & Evaluation Service - Cre
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74 - Benchchem.
  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - ASM Journals.
  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences.
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals.
  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - ASM Journals.
  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF - ResearchG
  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Public
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  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube.
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  • In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI.
  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer - Hardy Diagnostics.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE.
  • In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - NIH.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore.
  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin - ASM Journals.
  • Comparison of the Minimum inhibitory concentrations (MICs)
  • New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals.

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Comparative

A Researcher's Guide to Validating the Mechanism of Action for TZ-47B, a Novel Triazole Antifungal Agent

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) for a novel triazole compound, designated TZ-4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) for a novel triazole compound, designated TZ-47B. We will move beyond rote protocol recitation to explore the causal logic behind each experimental choice, ensuring a self-validating and robust data package. This document compares TZ-47B with established and next-generation triazoles—Fluconazole and Voriconazole, respectively—to benchmark its performance and elucidate its precise molecular interactions.

The primary hypothesis for TZ-47B, like other triazoles, is the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway depletes ergosterol, a vital component of the fungal cell membrane, leading to compromised membrane integrity and ultimately, fungal cell death.[2][3] Our objective is to rigorously test this hypothesis through a multi-phased experimental approach, from direct enzyme engagement to global transcriptomic responses.

Comparative Compound Overview

To establish a performance baseline, TZ-47B is evaluated against two clinically relevant triazole antifungals. Fluconazole represents a first-generation triazole, while Voriconazole offers a broader spectrum of activity characteristic of newer agents.[1][4][5]

FeatureTZ-47B (Hypothetical) Fluconazole (Comparator) Voriconazole (Comparator)
Class TriazoleFirst-Generation TriazoleSecond-Generation Triazole
Primary Target Lanosterol 14-α-demethylase (CYP51/Erg11p)Lanosterol 14-α-demethylase (CYP51/Erg11p)Lanosterol 14-α-demethylase (CYP51/Erg11p)
Hypothesized Spectrum Broad-spectrum activity against Candida spp. and Aspergillus spp.Primarily active against Candida spp. and Cryptococcus neoformans.[1]Broad-spectrum, including fluconazole-resistant Candida and Aspergillus spp.[4]
Key Advantage Potentially higher potency and improved safety profile.Well-established safety profile and pharmacokinetics.Efficacy against a wider range of fungal pathogens.[5]

Experimental Framework: A Multi-Phased Approach to MoA Validation

A robust MoA validation strategy requires a logical progression of experiments that build upon one another, creating a cohesive and compelling body of evidence. Our framework is designed in three phases: from direct, in-vitro target interaction to the broader, cellular and transcriptomic consequences of this interaction.

MoA_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Consequences cluster_2 Phase 3: Global Response & Specificity P1_Exp1 Experiment 1: In Vitro Enzyme Inhibition Assay P1_Exp2 Experiment 2: Cellular Thermal Shift Assay (CETSA) P1_Exp1->P1_Exp2 Confirms intracellular binding P2_Exp3 Experiment 3: Ergosterol Quantification P1_Exp2->P2_Exp3 Validates functional outcome P2_Exp4 Experiment 4: RT-qPCR of Pathway Genes P2_Exp3->P2_Exp4 Links phenotype to gene regulation P3_Exp5 Experiment 5: Transcriptome Profiling (RNA-Seq) P2_Exp4->P3_Exp5 Provides global context End Validated Mechanism of Action P3_Exp5->End Start Hypothesis: TZ-47B inhibits Erg11p Start->P1_Exp1

Caption: A multi-phased workflow for validating the mechanism of action.

Phase 1: Direct Target Engagement & Enzyme Kinetics

Core Objective: To empirically demonstrate that TZ-47B directly binds to and inhibits its putative molecular target, lanosterol 14-α-demethylase (Erg11p), in both a purified system and an intact cellular environment.

Experiment 1: In Vitro Enzyme Inhibition Assay
  • Causality & Rationale: This is the foundational experiment to confirm direct interaction. By using purified Erg11p, we eliminate cellular complexity and can precisely quantify the compound's inhibitory potency (IC50) and determine the nature of its interaction with the enzyme's active site.[6][7] This provides the most direct evidence of target-specific activity.

  • Detailed Protocol: Erg11p Inhibition Assay (Fluorometric)

    • Reagent Preparation:

      • Recombinantly express and purify Erg11p from Saccharomyces cerevisiae or a relevant fungal species.

      • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% Tween-20).

      • Prepare a stock solution of a fluorogenic substrate for Erg11p (e.g., a lanosterol analog that becomes fluorescent upon demethylation).

      • Prepare serial dilutions of TZ-47B, Fluconazole, and Voriconazole in DMSO, with a final DMSO concentration in the assay below 1%.

    • Assay Procedure:

      • In a 96-well microplate, add 5 µL of each compound dilution.

      • Add 40 µL of purified Erg11p enzyme solution (e.g., 50 nM final concentration) to each well.

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

      • Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

      • Read the fluorescence kinetically over 30 minutes using a plate reader (e.g., Ex/Em wavelengths appropriate for the substrate).

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

      • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

  • Comparative Data: Inhibitory Potency

CompoundTargetIC50 (nM) [Hypothetical Data]
TZ-47B Erg11p8.5
Fluconazole Erg11p120.0
Voriconazole Erg11p15.0
  • Determining Inhibition Type: To understand how TZ-47B inhibits Erg11p, the assay is repeated at several substrate concentrations. The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For competitive inhibitors like most triazoles, the lines will intersect on the y-axis, indicating that the inhibitor competes with the substrate for the same binding site.[8][9]

Experiment 2: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: While an in vitro assay is crucial, it doesn't confirm the compound can reach and bind its target within the complex milieu of a living cell. CETSA addresses this by measuring target engagement in intact cells.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][12] A positive thermal shift is strong evidence of intracellular target engagement.[13][14]

CETSA_Workflow A 1. Treat Cells (e.g., C. albicans) with TZ-47B or DMSO B 2. Heat Challenge Apply temperature gradient (e.g., 40°C - 70°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Quantify Soluble Protein Western Blot for Erg11p in the supernatant D->E F Result: Plot soluble Erg11p vs. Temperature E->F RNASeq_Workflow cluster_input Experimental cluster_analysis Bioinformatics cluster_output Interpretation A 1. Treat Cells with TZ-47B (vs. DMSO Control) B 2. Extract Total RNA A->B C 3. Prepare Sequencing Libraries (e.g., mRNA enrichment, fragmentation) B->C D 4. High-Throughput Sequencing C->D E 5. Quality Control & Read Mapping D->E F 6. Differential Gene Expression Analysis E->F G 7. Pathway & Gene Ontology (GO) Enrichment Analysis F->G H On-Target Signature: Ergosterol pathway genes are highly regulated G->H I Potential Off-Targets: Unexpected pathways are significantly perturbed G->I

Sources

Validation

Comparative Efficacy Guide: 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid vs. Fluconazole

This guide provides a rigorous technical comparison between the established antifungal standard, Fluconazole , and the specific triazole derivative, 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the established antifungal standard, Fluconazole , and the specific triazole derivative, 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid (referred to herein as TPA-Derivative ).[1][2]

Given the specific nature of the TPA-Derivative (a mono-triazole with a carboxylic acid moiety), this guide functions as a Preclinical Candidate Evaluation .[1][2] It synthesizes established pharmacodynamic data for Fluconazole with Structure-Activity Relationship (SAR) projections and experimental validation protocols for the TPA-Derivative.[1][2]

[1][2]

Executive Summary & Compound Profile

Fluconazole is a bis-triazole antifungal that inhibits fungal cytochrome P450 (CYP51), disrupting ergosterol biosynthesis.[1][2] It is characterized by high bioavailability, low lipophilicity (LogP ~0.5), and metabolic stability.[1][2]

2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid (TPA-Derivative) represents a structural divergence.[1][2] It features a single triazole ring, a 4-methyl substitution, and a highly polar propanoic acid tail.[1][2] From a medicinal chemistry perspective, this compound presents significant challenges as a systemic antifungal due to the ionization of the carboxylic acid at physiological pH, which typically limits fungal cell wall penetration.[1][2]

Structural Comparison Table
FeatureFluconazole TPA-Derivative Impact on Efficacy
Core Pharmacophore Bis-(1,2,4-triazole)Mono-(4-methyl-1,2,4-triazole)Bis-triazoles generally exhibit higher CYP51 affinity.[1][2]
Side Chain 2-(2,4-difluorophenyl)propan-2-olPropanoic acidThe acid moiety increases polarity (lowers LogP), reducing membrane permeability.[1][2]
Target Binding N4 of triazole coordinates Heme IronN1/N2 of triazole coordinates Heme IronSteric hindrance from the 4-methyl group may reduce binding efficiency in TPA.[1][2]
Physicochemical Non-ionizable at pH 7.4Ionizable (COOH

COO⁻)
Anionic species are repelled by the fungal membrane potential.[1][2]

Mechanism of Action: CYP51 Inhibition[1][2]

Both compounds target Lanosterol 14


-demethylase (CYP51) .[1][2] The efficacy of this inhibition relies on two factors: Access  (getting to the enzyme) and Affinity  (binding the enzyme).[1][2]
The Signaling Pathway (Ergosterol Biosynthesis)[1][2]

The following diagram illustrates the critical intervention point where both compounds act, leading to toxic sterol accumulation and membrane stress.[1][2]

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols Inhibition leads to accumulation Fluconazole Fluconazole (Inhibitor) Fluconazole->CYP51 High Affinity Binding TPA TPA-Derivative (Candidate Inhibitor) TPA->CYP51 Low/Moderate Binding (Predicted) CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion causes lysis ToxicSterols->CellDeath

Caption: Comparative inhibition of the Ergosterol Biosynthesis pathway.[1][2] Fluconazole blocks CYP51 effectively; TPA-Derivative efficacy is predicted to be lower due to transport barriers.[1][2]

Mechanistic Critique[1][2]
  • Heme Coordination: Fluconazole's unhindered triazole nitrogen binds tightly to the heme iron.[1][2] The TPA-Derivative's 4-methyl group introduces steric bulk near the coordination site, potentially weakening the Fe-N bond.[1][2]

  • Hydrophobic Pocket Interaction: CYP51 has a deep hydrophobic pocket.[1][2] Fluconazole's difluorophenyl ring fits this pocket, stabilizing the complex.[1][2] The TPA-Derivative lacks a significant hydrophobic moiety, relying solely on the small methyl group, which is insufficient for high-affinity binding.[1][2]

Experimental Validation Protocols

To objectively compare the TPA-Derivative against Fluconazole, the following self-validating experimental workflows are required. These protocols follow CLSI (Clinical and Laboratory Standards Institute) guidelines.[1][2]

Experiment A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration required to inhibit visible fungal growth.

Protocol:

  • Strain Selection: Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).[1][2]

  • Media Preparation: RPMI 1640 medium buffered with MOPS to pH 7.0.

    • Critical Step: Ensure pH is strictly 7.[1][2]0. The TPA-Derivative's carboxylic acid (pKa ~4.[1][2]8) will be fully ionized at this pH, testing its true physiological potency.[1][2]

  • Compound Preparation:

    • Fluconazole: Dissolve in DMSO (Stock 10 mg/mL).[1][2]

    • TPA-Derivative: Dissolve in DMSO (Stock 10 mg/mL).[1][2] Note: If solubility issues arise due to the acid, neutralize with 1 eq.[1][2] NaOH.[1][2]

  • Dilution: Serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24-48 hours.

  • Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score 0 (or <50% growth for Fluconazole).[1][2]

Experiment B: pH-Dependent Efficacy (The "Ion Trap" Test)

Objective: Verify if the carboxylic acid moiety limits efficacy due to ionization.

Protocol:

  • Run the MIC assay (as above) at pH 7.4 and pH 5.0 .

  • Hypothesis:

    • Fluconazole: MIC should remain relatively stable.[1][2]

    • TPA-Derivative: MIC should decrease (improve) at pH 5.[1][2]0. At lower pH, a larger fraction of the TPA-Derivative exists in the non-ionized (protonated) form, allowing it to cross the fungal membrane more effectively.[1][2]

    • Validation: If MIC improves at pH 5.0, the compound's limitation is permeability , not intrinsic enzyme inhibition.[1][2]

Predicted Efficacy Data

Based on SAR principles and data from analogous triazole-acid derivatives (e.g., metabolites of agricultural fungicides), the following performance is projected:

ParameterFluconazole TPA-Derivative (Predicted)Interpretation
MIC (C. albicans) 0.25 - 1.0 µg/mL> 64 µg/mLThe acid group prevents passive diffusion across the fungal cell wall.[1][2]
MIC (A. fumigatus) > 64 µg/mL (Inactive)> 128 µg/mLUnlikely to have activity against molds if it fails against yeasts.[1][2]
LogP (Lipophilicity) 0.5-0.8 (at pH 7.[1][2]4)Negative LogP indicates high water solubility but poor membrane transport.[1][2]
Protein Binding 11-12%Low (<10%)High polarity usually results in low albumin binding.[1][2]
Synthesis Workflow for TPA-Derivative

To generate the compound for testing, the following synthetic route is recommended:

Synthesis_Workflow Start Methyl hydrazine + Formic Acid Step1 Cyclization (4-methyl-1,2,4-triazole) Start->Step1 Reflux Step2 Alkylation (with 2-bromopropanoic acid) Step1->Step2 NaH, DMF, 0°C Product TPA-Derivative (Crude) Step2->Product Purify Recrystallization (Ethanol/Water) Product->Purify

Caption: Synthetic pathway for 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid via N-alkylation.

Conclusion & Recommendations

Scientific Verdict: The TPA-Derivative (2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid) is inferior to Fluconazole as a systemic antifungal agent.[1][2]

Key Reasons:

  • Permeability Barrier: The carboxylic acid group ionizes at physiological pH, preventing the molecule from crossing the fungal cell membrane to reach the intracellular CYP51 target.[1][2]

  • Pharmacophore Deficiency: The lack of a hydrophobic side chain (like the difluorophenyl in Fluconazole) results in poor binding affinity to the enzyme's active site.[1][2]

  • Steric Hindrance: The 4-methyl substitution on the triazole ring may interfere with optimal heme-iron coordination compared to the 1-substituted triazole of Fluconazole.[1][2]

Potential Utility: While likely ineffective as a drug, the TPA-Derivative may serve as:

  • A prodrug precursor (if esterified to mask the acid).[1][2]

  • A metabolite standard for pharmacokinetic studies of related triazole drugs.[1][2]

  • A ligand for metal-organic frameworks (MOFs) rather than a therapeutic agent.[1][2]

References
  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1][2] CLSI document M27-A3.[1][2] Link

  • Peyton, L. R., et al. (2015).[1][2] "The Use of Fluconazole in the Treatment of Fungal Infections: A Review." Journal of Pharmacology and Pharmacotherapeutics. Link

  • Lass-Flörl, C. (2011).[1][2] "Triazole Antifungal Agents in Invasive Fungal Infections: A Comparative Review." Drugs. Link

  • Zonios, D. I., & Bennett, J. E. (2008).[1][2] "Update on Azole Antifungals." Seminars in Respiratory and Critical Care Medicine. Link

  • ChemIDplus. (2024).[1][2] "Fluconazole Structure and Physical Properties." National Library of Medicine.[1][2] Link[1][2]

Sources

Safety & Regulatory Compliance

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